molecular formula C13H16N2O3 B1431852 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1511964-16-1

1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B1431852
CAS RN: 1511964-16-1
M. Wt: 248.28 g/mol
InChI Key: UGDNOIVWNYWFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CETQ) is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. CETQ is a derivative of tetrahydroquinoline, a molecule that is known for its unique structural and chemical properties. CETQ has been studied for its ability to act as a catalyst in organic synthesis, and for its potential as a therapeutic agent. In

Scientific Research Applications

1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been studied for its potential applications in various scientific fields. In organic chemistry, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been used as a catalyst for the synthesis of various compounds, such as amino acids, peptides, and other organic molecules. In biochemistry, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been studied for its potential use as a therapeutic agent, as it has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs. In addition, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has also been studied for its potential use in the diagnosis and treatment of various diseases, such as cancer and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is not fully understood, however, it is believed to act by inhibiting the activity of various enzymes involved in the metabolism of drugs. Specifically, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs. In addition, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has also been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been studied for its potential biochemical and physiological effects. In particular, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, which could lead to increased levels of certain drugs in the body. In addition, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has also been shown to inhibit the activity of monoamine oxidase, which could lead to increased levels of neurotransmitters in the body.

Advantages and Limitations for Lab Experiments

1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several advantages and limitations when used in laboratory experiments. One advantage of 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is that it is relatively non-toxic and can be used in a variety of laboratory experiments. Additionally, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is relatively inexpensive and can be easily synthesized in the laboratory. However, one limitation of 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is that it is not very stable and can degrade quickly in the presence of light or heat.

Future Directions

There are several potential future directions for 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid research. One potential direction is to further explore the biochemical and physiological effects of 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid on the body. Additionally, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid could be studied for its potential therapeutic applications, such as in the treatment of various diseases. Finally, 1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid could be studied for its potential use in the diagnosis and treatment of various diseases, such as cancer and Alzheimer’s disease.

properties

IUPAC Name

1-(1-amino-1-oxopropan-2-yl)-3,4-dihydro-2H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(12(14)16)15-7-6-10(13(17)18)9-4-2-3-5-11(9)15/h2-5,8,10H,6-7H2,1H3,(H2,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDNOIVWNYWFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N1CCC(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Carbamoylethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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